N-(3,5-dimethylphenyl)-3-nitrobenzamide

Description

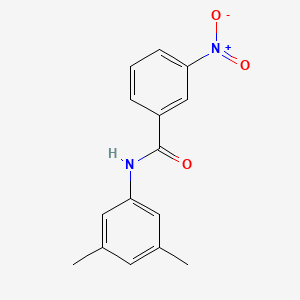

N-(3,5-Dimethylphenyl)-3-nitrobenzamide (CAS 102631-08-3) is a benzamide derivative with the molecular formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.29 g/mol. Its structure features a nitro group (-NO₂) at the 3-position of the benzamide ring and a 3,5-dimethylphenyl group attached to the amide nitrogen (Figure 1). Its synthesis typically involves coupling 3-nitrobenzoic acid derivatives with 3,5-dimethylaniline under standard amidation conditions .

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-11(2)8-13(7-10)16-15(18)12-4-3-5-14(9-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZWLGYRGCTUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-3-nitrobenzamide typically involves the reaction of 3,5-dimethylaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The amide linkage can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products Formed:

Reduction: N-(3,5-dimethylphenyl)-3-aminobenzamide

Substitution: Various substituted amides depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

N-(3,5-dimethylphenyl)-3-nitrobenzamide has been investigated for its potential as a drug candidate targeting specific enzymes and receptors. The nitro group can participate in redox reactions, while the amide linkage enhances binding affinity to target proteins. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further development in pharmacology.

Case Study: Anticancer Activity

A study examining the structure-activity relationship (SAR) of similar nitrobenzamide compounds found that modifications to the nitro group significantly altered their cytotoxicity against cancer cell lines. This suggests that this compound could be optimized for enhanced anticancer activity through structural modifications .

Enzyme Inhibition Studies

this compound is utilized in biochemical assays to study enzyme inhibition and protein-ligand interactions. It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Study: Enzyme Targeting

Research into the inhibition of enzymes such as cyclooxygenase (COX) by nitrobenzamide derivatives indicates that this compound may function similarly. These studies provide insights into how modifications can enhance selectivity and potency against specific enzyme targets .

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-3-nitrobenzamide exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amide linkage provides stability and specificity in binding to molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Table 1: Comparative PET Inhibition and Substituent Effects

| Compound Name | Substituents (Position) | IC₅₀ (µM) | LogP* | Key Structural Features |

|---|---|---|---|---|

| N-(3,5-Dimethylphenyl)-3-nitrobenzamide | 3-NO₂; 3,5-(CH₃)₂ | ~10 | N/A | Electron-donating methyl groups (meta) |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-F; 3-OH (naphthyl) | ~10 | N/A | Electron-withdrawing fluorine (meta) |

| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | 2,5-(CH₃)₂; 3-OH (naphthyl) | ~10 | N/A | Methyl groups (ortho/para) |

| 4-Chloro-N-(3,5-dimethylphenyl)-3-nitrobenzamide (CAS 5357-01-7) | 3,5-(CH₃)₂; 4-Cl; 3-NO₂ | N/A | N/A | Chlorine (electron-withdrawing) |

Key Observations :

- Substituent Position : Meta-substituted derivatives (e.g., 3,5-dimethyl or 3,5-difluoro) exhibit stronger PET inhibition than ortho/para-substituted analogs, suggesting that meta substitution optimizes steric and electronic interactions with photosystem II targets .

- Electronic Effects : While electron-withdrawing groups (e.g., -F) enhance PET inhibition, the electron-donating methyl groups in this compound achieve comparable activity (~10 µM), indicating that substituent position may outweigh electronic properties in this context .

Solid-State and Crystallographic Comparisons

Crystal structure analyses of related compounds reveal the influence of substituents on molecular packing:

- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, attributed to steric effects from the bulky dimethylphenyl group. In contrast, analogs with smaller substituents (e.g., -Cl) adopt simpler monoclinic systems .

- The 3-nitro group in this compound may induce planar conformations, facilitating π-π stacking interactions absent in non-nitro derivatives .

Agrochemical Performance in Plant Systems

- N-(3,5-Dimethylphenyl)maleimide·β-CD enhances root and shoot growth in wheat by ~20% compared to controls, suggesting that the dimethylphenyl group improves bioavailability or target engagement in plants .

Biological Activity

N-(3,5-dimethylphenyl)-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide structure with a nitro group and a dimethyl-substituted phenyl moiety. This structural configuration is significant for its chemical reactivity and biological activity. The presence of the nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, influencing various biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors, modulating biochemical pathways and cellular functions.

- Reactive Intermediates : The nitro group can generate reactive oxygen species (ROS) upon bioreduction, which may contribute to cytotoxicity and apoptosis through oxidative stress mechanisms .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, making them candidates for further investigation in drug development.

- Anticancer Potential : The compound has been explored for its anticancer activities. Similar benzamide derivatives have shown efficacy against various cancer cell lines due to their ability to induce apoptosis .

- Anti-inflammatory Effects : Compounds like this compound are being studied for their potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound:

- Anticancer Activity : A study demonstrated that similar nitro-substituted benzamides exhibited significant cytotoxicity against human cancer cell lines. These findings suggest that this compound may also have similar effects.

- Mechanistic Insights : Research indicated that the generation of ROS from nitro compounds could lead to DNA damage and subsequent cell death. This mechanism was shown to be dose-dependent in various cell types .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Advanced Research Focus

- Biochemical Assays : Screen against target proteins (e.g., ion channels or enzymes) using fluorescence polarization or radioligand binding assays. For example, derivatives in were tested for T-type Ca²⁺ channel inhibition .

- SAR Strategies : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano or halogens) and correlate activity trends. Use molecular docking (AutoDock/Vina) to predict binding modes.

- Data Analysis : Apply multivariate regression to link electronic (Hammett σ) or steric parameters (Taft Es) with bioactivity.

In crystallographic studies of this compound, what challenges arise in structure determination, and how can SHELX software be applied effectively?

Q. Advanced Research Focus

- Challenges : Twinning, disorder in the nitro or methyl groups, and weak diffraction due to flexible substituents.

- SHELX Workflow :

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) for better anomalous dispersion.

- Structure Solution : Employ SHELXD for direct methods or SHELXE for experimental phasing if heavy atoms are present.

- Refinement : Apply SHELXL with restraints for anisotropic displacement parameters. Validate using CCDC checkCIF to flag geometric outliers .

How can contradictory results in biological activity assays of this compound derivatives be systematically addressed?

Q. Advanced Research Focus

- Controlled Replication : Standardize assay conditions (e.g., cell lines, solvent controls, incubation times). For plant studies (), ensure consistent seed genotypes and growth media .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance.

- Mechanistic Follow-Up : Conduct orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) to confirm activity .

What analytical techniques are most robust for characterizing this compound and its metabolites in biological systems?

Q. Basic Research Focus

- LC-MS/MS : Quantify metabolites using exact mass (e.g., m/z 294.11 for the parent compound) and fragmentation patterns. highlights triazole-linked metabolites detectable via high-resolution MS .

- NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm regiochemistry. Compare with reference spectra of similar benzamides .

How do steric effects from the 3,5-dimethylphenyl group influence the compound’s reactivity in nucleophilic substitution or catalytic reactions?

Q. Advanced Research Focus

- Steric Hindrance : The bulky 3,5-dimethyl group reduces accessibility to the amide carbonyl, slowing nucleophilic attack. Kinetic studies (e.g., monitoring hydrolysis rates) quantify this effect.

- Catalytic Applications : In metal-catalyzed reactions (e.g., Suzuki coupling), the dimethyl groups may stabilize intermediates via CH-π interactions, as seen in ’s palladium complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.